(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carboxyl, and piperazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Desmethyl ranolazine beta-D-glucuronide: A Comprehensive Review of Its Mechanism of Action
Desmethyl ranolazine beta-D-glucuronide is a metabolite of Ranolazine , a well-tolerated piperazine derivative used for the management of chronic angina . This article aims to provide a comprehensive review of the mechanism of action of Desmethyl ranolazine beta-D-glucuronide.
Target of Action
The primary target of Desmethyl ranolazine beta-D-glucuronide, like its parent compound Ranolazine, is the late sodium current in cardiac myocytes . This current plays a crucial role in the regulation of intracellular sodium and calcium levels, which are critical for cardiac muscle contraction and relaxation .
Mode of Action
Desmethyl ranolazine beta-D-glucuronide, through its action on the late sodium current, helps to reduce intracellular sodium and calcium overload . This reduction is particularly beneficial in disease states where there is enhanced sodium-calcium exchange leading to increased cytosolic calcium . By minimizing this calcium overload, Desmethyl ranolazine beta-D-glucuronide aids in improving myocardial relaxation and diastolic function .
Biochemical Pathways
The inhibition of the late sodium current by Desmethyl ranolazine beta-D-glucuronide leads to a decrease in the intracellular sodium and calcium levels . This change in ion concentration can affect various biochemical pathways. For instance, it can improve myocardial blood flow, thereby exhibiting anti-anginal and anti-ischemic properties
Pharmacokinetics
It is known to be a metabolite of ranolazine Therefore, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by those of its parent compound
Result of Action
The action of Desmethyl ranolazine beta-D-glucuronide results in improved myocardial relaxation and diastolic function . This improvement can lead to better management of conditions like chronic angina . In patients with diabetes and A1C of ≥8–10% at randomization, there was an absolute A1C reduction in the ranolazine group of 1.2% .
Biochemical Analysis
Biochemical Properties
Desmethyl ranolazine beta-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of ranolazine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is UDP-glucuronosyltransferase, which facilitates the glucuronidation process. This interaction is essential for the compound’s solubility and excretion . Additionally, desmethyl ranolazine beta-D-glucuronide may interact with transport proteins that aid in its cellular uptake and distribution.
Cellular Effects
Desmethyl ranolazine beta-D-glucuronide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of sodium and calcium channels, which are critical for maintaining cellular homeostasis . By influencing these channels, desmethyl ranolazine beta-D-glucuronide can impact cellular functions such as muscle contraction, neurotransmission, and hormone secretion.
Molecular Mechanism
At the molecular level, desmethyl ranolazine beta-D-glucuronide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it inhibits the late sodium current in cardiac cells, reducing intracellular sodium and calcium levels . This inhibition helps prevent calcium overload, which can lead to cellular damage. Additionally, desmethyl ranolazine beta-D-glucuronide may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmethyl ranolazine beta-D-glucuronide have been studied over various time periods. The compound exhibits stability under controlled conditions, but it may degrade over time when exposed to certain environmental factors . Long-term studies have shown that desmethyl ranolazine beta-D-glucuronide can have sustained effects on cellular function, particularly in terms of maintaining ion homeostasis and preventing cellular damage.
Dosage Effects in Animal Models
The effects of desmethyl ranolazine beta-D-glucuronide vary with different dosages in animal models. At lower doses, the compound has been shown to improve cellular function and reduce symptoms of angina without significant adverse effects . At higher doses, it may cause toxic effects, including disturbances in ion balance and potential cellular damage. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Desmethyl ranolazine beta-D-glucuronide is involved in several metabolic pathways. It is primarily metabolized through glucuronidation, a process facilitated by UDP-glucuronosyltransferase . This pathway enhances the compound’s solubility and excretion. Additionally, desmethyl ranolazine beta-D-glucuronide may influence metabolic flux and metabolite levels by modulating enzyme activity and cellular signaling pathways.
Transport and Distribution
Within cells and tissues, desmethyl ranolazine beta-D-glucuronide is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic effects.
Subcellular Localization
Desmethyl ranolazine beta-D-glucuronide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the dimethylanilino group: This step involves the reaction of the piperazine intermediate with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the oxoethyl group: This can be done through an acylation reaction using an appropriate acyl chloride.
Formation of the hydroxypropoxyphenoxy moiety: This involves the reaction of a phenol derivative with an epoxide under basic conditions.
Final coupling and deprotection steps: The final steps involve coupling the intermediate with a protected sugar derivative, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (tetrahydrofuran) or ether.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features may enable it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for therapeutic applications. Its ability to interact with biological targets suggests it could be investigated as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: This compound shares structural similarities with other piperazine derivatives and phenoxy compounds.
This compound: Similar compounds include those with variations in the substituents on the aromatic ring or the piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYEZQRRIKMQF-OWECDQGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.